REACTION_CXSMILES
|
C(NC(C)C)(C)C.C([Li])CCC.CCCCCC.[C:19]([C:21]1[CH:22]=[N:23][CH:24]=[CH:25][C:26]=1[CH3:27])#[N:20].[CH2:28]1[O:30][CH2:29]1>C1COCC1>[C:19]([C:21]1[CH:22]=[N:23][CH:24]=[CH:25][C:26]=1[CH2:27][CH2:28][CH2:29][OH:30])#[N:20]
|
Name
|
|
Quantity
|
2.5 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)NC(C)C
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
14.3 mL
|
Type
|
reactant
|
Smiles
|
CCCCCC
|
Name
|
|
Quantity
|
2.4 g
|
Type
|
reactant
|
Smiles
|
C(#N)C=1C=NC=CC1C
|
Name
|
|
Quantity
|
1.1 g
|
Type
|
reactant
|
Smiles
|
C1CO1
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
20 °C
|
Type
|
CUSTOM
|
Details
|
The mixture is stirred for 15 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction is quenched with a saturated brine (50 ml)
|
Type
|
EXTRACTION
|
Details
|
the mixture is extracted with ethyl acetate (150 ml×2)
|
Type
|
WASH
|
Details
|
The organic layer is washed with a saturated brine (100 ml×2)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue is purified by silica gel column chromatography (eluent: ethyl acetate/hexane)
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
C(#N)C=1C=NC=CC1CCCO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.2 g | |
YIELD: CALCULATEDPERCENTYIELD | 37% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |